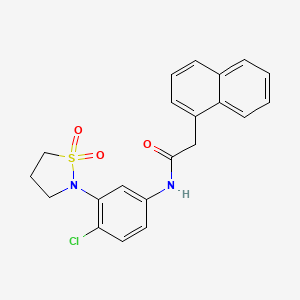

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide

Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative characterized by a naphthalen-1-yl group attached to an acetamide backbone and a substituted phenyl ring. The phenyl ring is functionalized with a chlorine atom at position 4 and a 1,1-dioxidoisothiazolidin-2-yl moiety at position 3. This structural combination confers unique electronic and steric properties, making the compound a candidate for pharmacological studies, particularly in enzyme modulation or ion channel targeting, as suggested by structurally related analogs .

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3S/c22-19-10-9-17(14-20(19)24-11-4-12-28(24,26)27)23-21(25)13-16-7-3-6-15-5-1-2-8-18(15)16/h1-3,5-10,14H,4,11-13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLNMXNNYLRXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of thiazolidine derivatives, known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The compound features several key structural components:

- A chloro-substituted phenyl ring

- A dioxidoisothiazolidin moiety

- An acetyl group linked to a naphthalene structure

These structural elements contribute to its biological activity by influencing its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific activities of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide have been explored through various studies.

Antimicrobial Activity

A study on related chloroacetamides demonstrated their effectiveness against various pathogens. The biological activity was assessed using quantitative structure-activity relationship (QSAR) analysis and standard antimicrobial testing against bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the chloro group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

| Compound | Target Organism | Activity Level |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | High |

| N-(4-chlorophenyl)-2-chloroacetamide | E. coli | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | C. albicans | Low |

The mechanism by which N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets within microbial cells. The dioxidoisothiazolidin moiety may play a crucial role in forming reactive intermediates that disrupt cellular processes or inhibit essential enzymes .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound and its analogs:

- Antimicrobial Screening : In one study, various chloroacetamides were screened for their antimicrobial properties against multi-drug resistant strains. The results indicated that compounds with halogenated phenyl rings showed enhanced activity against Gram-positive bacteria due to increased lipophilicity .

- Structure-Activity Relationship Analysis : Another investigation utilized QSAR models to correlate chemical structure with biological activity. The findings suggested that modifications in the phenyl substituents significantly impacted the antimicrobial efficacy .

- Therapeutic Potential : Preliminary studies have indicated potential applications in treating infections caused by resistant strains of bacteria and fungi, highlighting the need for further exploration into its pharmacological profile .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

*Molecular formulas for some compounds are inferred from structural data in the evidence.

Notes

- Structural Diversity : Variations in the sulfone moiety (isothiazolidine vs. tetrahydrothiophene) and aromatic groups (naphthalene vs. phenyl) significantly influence physicochemical and biological properties.

Q & A

Q. What are the recommended synthetic routes for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with coupling aromatic amines with activated acyl derivatives. For example:

- Step 1 : React naphthalen-1-ylacetyl chloride with a chloro-substituted aniline derivative (e.g., 3-chloro-4-fluoroaniline) in dichloromethane with triethylamine at 273 K to form the acetamide backbone .

- Step 2 : Introduce the 1,1-dioxidoisothiazolidin-2-yl moiety via nucleophilic substitution or cyclization under controlled pH and temperature .

- Optimization : Use high-performance liquid chromatography (HPLC) to monitor intermediate purity. Adjust solvent polarity (e.g., toluene for crystallization) and catalyst loading (e.g., triethylamine) to improve yields .

Q. How can researchers characterize the structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : Confirm regiochemistry of the chloro and isothiazolidinone groups (e.g., NMR for aromatic protons, NMR for carbonyl groups) .

- HRMS : Validate molecular weight (e.g., observed [M+H]+ 393.1112 vs. calculated 393.1118) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., dihedral angles between aromatic rings) .

Q. What solubility and stability data are available for this compound?

- Solubility : Limited aqueous solubility due to hydrophobic naphthyl and chlorophenyl groups. Preferentially soluble in organic solvents (e.g., ethanol, acetone) .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in inert atmospheres at low temperatures (-20°C) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Quantum Chemical Calculations : Predict reaction pathways for functional group modifications (e.g., substituting the naphthyl group with electron-withdrawing groups to modulate binding affinity) .

- Molecular Dynamics Simulations : Analyze interactions with biological targets (e.g., bacterial enzymes or cancer cell receptors) to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-Response Studies : Systematically test compound concentrations (e.g., IC values for antimicrobial activity) to account for variability in assay conditions .

- Metabolic Stability Assays : Evaluate cytochrome P450 interactions to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. What is the hypothesized mechanism of action for this compound’s antimicrobial activity?

Preliminary evidence suggests:

- Enzyme Inhibition : Binding to bacterial dihydrofolate reductase (DHFR) via the isothiazolidinone moiety, disrupting folate synthesis .

- Membrane Disruption : Hydrophobic naphthyl group intercalates into lipid bilayers, causing leakage .

Validation requires in vitro enzyme inhibition assays and membrane permeability studies (e.g., fluorescent dye leakage assays) .

Q. How can structure-activity relationship (SAR) studies improve selectivity for cancer targets?

- Modifications : Introduce sulfonamide or triazole groups at the chloro-phenyl position to enhance DNA intercalation or topoisomerase inhibition .

- Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) vs. normal cells (e.g., HEK293) to quantify selectivity indices .

Tables for Key Data

Q. Table 1. Spectroscopic Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| NMR | 7.2–8.3 ppm (aromatic protons) | |

| HRMS | [M+H]+ 393.1112 (Δ = 0.0006 vs. calculated) | |

| IR | 1678 cm (C=O stretch) |

Q. Table 2. Suggested Modifications for SAR Studies

| Position | Modification | Hypothesized Effect |

|---|---|---|

| Chlorophenyl | Sulfonamide addition | Enhanced enzyme inhibition |

| Naphthyl | Fluorine substitution | Increased metabolic stability |

| Isothiazolidinone | Methylation | Reduced hydrolysis susceptibility |

Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.